molecular formula C5H7F3O3 B15526528 (S)-Ethyl-2-hydroxy-3,3,3-trifluoropropionate

(S)-Ethyl-2-hydroxy-3,3,3-trifluoropropionate

Cat. No.: B15526528
M. Wt: 172.10 g/mol
InChI Key: SWCOLXVCLKJGEA-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ethyl-2-hydroxy-3,3,3-trifluoropropionate is a fluorinated ester with a hydroxyl group at the chiral C2 position, making it valuable in enantioselective synthesis and pharmaceutical intermediates. Its trifluoromethyl group enhances metabolic stability and lipophilicity, which are desirable in drug design. This article compares its structural, physical, and chemical properties with analogous compounds, focusing on substituent variations and their impact on applications.

Properties

Molecular Formula

C5H7F3O3

Molecular Weight

172.10 g/mol

IUPAC Name

ethyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C5H7F3O3/c1-2-11-4(10)3(9)5(6,7)8/h3,9H,2H2,1H3/t3-/m0/s1

InChI Key

SWCOLXVCLKJGEA-VKHMYHEASA-N

Isomeric SMILES

CCOC(=O)[C@@H](C(F)(F)F)O

Canonical SMILES

CCOC(=O)C(C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-amino-3,3,3-trifluoropropionate Hydrochloride

  • Structure: Replaces the hydroxyl group with an amino group, forming a hydrochloride salt .
  • Physical Properties :
    • Melting point: ~149°C (decomposition) .
    • Hygroscopic and sensitive to moisture .
  • Reactivity: The amino group enables nucleophilic reactions (e.g., peptide coupling), unlike the hydroxyl group in the target compound.
  • Applications: Potential in prodrug design or as a building block for fluorinated amino acid derivatives .

Ethyl Trifluoropyruvate (Ethyl 2-oxo-3,3,3-trifluoropropionate)

  • Structure : Contains a ketone group at C2 instead of hydroxyl .
  • Physical Properties :
    • Boiling point: 42°C, density: 1.283 g/mL, refractive index: 1.3405 .
    • Lower polarity compared to the hydroxylated analog.
  • Reactivity : The ketone undergoes nucleophilic additions (e.g., Grignard reactions) and serves as a precursor for hydroxy derivatives via reduction .
  • Applications : Key intermediate in synthesizing enantiopure trifluoromethylated alcohols via biocatalytic resolution .

Methyl 3,3,3-trifluoro-2-hydroxypropionate

  • Structure : Methyl ester instead of ethyl ester .
  • Physical Properties :
    • Lower molecular weight (158.08 g/mol vs. 170.09 g/mol for ethyl trifluoropyruvate) .
    • Likely higher solubility in polar solvents due to the shorter alkyl chain.
  • Applications : Useful in polymer chemistry or as a solvent modifier, though less common in pharmaceuticals due to volatility.

p-Nitrophenyl-2-diazo-3,3,3-trifluoropropionate (PNP-DTP)

  • Structure : Contains a diazo group and p-nitrophenyl ester .
  • Reactivity : Photoreactive diazo group enables crosslinking under UV light; p-nitrophenyl ester enhances electrophilicity .
  • Applications : Used in bioconjugation and photoaffinity labeling, contrasting with the target compound’s role in chiral synthesis .

Ethyl 3,3,3-trifluoro-2-methylpropionate

  • Structure : Methyl substituent at C2 instead of hydroxyl .
  • Synthesis : Produced via Pd-catalyzed alkoxycarbonylation of 3,3,3-trifluoropropene with 79% iso-selectivity .
  • Applications : Industrial solvent or intermediate for agrochemicals, lacking the stereochemical complexity of the hydroxylated analog.

Structural and Functional Analysis

Compound Name Functional Group Key Physical Properties Reactivity Highlights Primary Applications
(S)-Ethyl-2-hydroxy-3,3,3-TFP* -OH (chiral) Not reported (inferred higher polarity) Enantioselective synthesis Pharmaceuticals, chiral intermediates
Ethyl 2-amino-3,3,3-TFP HCl -NH₂·HCl Mp ~149°C, hygroscopic Nucleophilic substitution Prodrugs, amino acid analogs
Ethyl trifluoropyruvate -C=O Bp 42°C, density 1.283 g/mL Reduction to alcohols, Grignard additions Biocatalytic resolution
PNP-DTP -N₂, p-NO₂-Ph Photoreactive UV-induced crosslinking Bioconjugation, photoaffinity labeling
Ethyl 3,3,3-trifluoro-2-MeP -CH₃ Not reported Alkoxycarbonylation Solvents, agrochemicals

*TFP: Trifluoropropionate; MeP: Methylpropionate

Preparation Methods

Diastereoselective Synthesis from Chiral Precursors

Diazotization of 2-Methyl-L-Phenylalanine Hydrochloride

CN113968781A discloses a scalable route starting from 2-methyl-L-phenylalanine hydrochloride, avoiding cyanide reagents. The method retains the S-configuration through a diazotization reaction, ensuring chirality transfer from the amino acid precursor.

Reaction Conditions

In a 1,4-dioxane/water mixture, 2-methyl-L-phenylalanine hydrochloride (60.1 g, 0.28 mol) reacts with sodium nitrite (96 g, 1.39 mol) and dilute sulfuric acid at room temperature for 12 h. The mild conditions prevent racemization, achieving 85% yield after extraction and purification.

Purification and Characterization

The crude product is slurried with petroleum ether/ethyl acetate (3:1 v/v), yielding a white solid with 99% ee. Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) confirm structural integrity.

Comparative Analysis of Synthetic Methods

Parameter Enzymatic Resolution Diastereoselective Synthesis
Starting Material Trifluoroacetate ester 2-Methyl-L-phenylalanine hydrochloride
Key Reagents H₂SO₄, NaCN/KCN, Lipase NaNO₂, H₂SO₄
Reaction Steps 5 1
Yield 90% (trifluoroacetone step) 85% (overall)
Enantiomeric Excess >98% 99%
Toxicity Concerns Cyanide usage Low toxicity
Scalability Moderate (enzyme cost) High

Critical Evaluation of Scalability and Environmental Impact

Enzymatic Resolution

While efficient, this method’s reliance on cyanide and biocatalysts complicates waste management and increases production costs. Enzyme immobilization or recycling could enhance sustainability.

Diastereoselective Route

The absence of cyanide and chromatographic purification makes this method industrially favorable. However, the chiral starting material’s cost and availability may limit widespread adoption.

Q & A

Q. What are the recommended synthetic routes for preparing (S)-Ethyl-2-hydroxy-3,3,3-trifluoropropionate in laboratory settings?

The synthesis of this compound typically involves fluorinated precursor modification. A common approach includes:

  • Nucleophilic substitution : Reacting ethyl 2-amino-3,3,3-trifluoropropanoate with hydrochloric acid under controlled pH and temperature to introduce the hydroxyl group .
  • Chiral resolution : Using chiral auxiliaries or catalysts to isolate the (S)-enantiomer, as racemic mixtures often form during synthesis. Techniques like enzymatic resolution or asymmetric hydrogenation may be applied .
  • Purification : Column chromatography or recrystallization to remove byproducts, ensuring >95% purity. Reaction conditions (e.g., inert atmosphere, −20°C for hygroscopic intermediates) are critical to prevent degradation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 19^{19}F NMR to confirm the presence of the trifluoromethyl group (−CF3_3) and hydroxypropionate backbone. For example, the −CF3_3 signal appears as a quartet near δ 120 ppm in 19^{19}F NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 207.58) and fragmentation patterns .
  • Melting point analysis : Compare experimental values (e.g., ~149°C with decomposition) against literature data to assess purity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental yields and theoretical predictions during synthesis?

Discrepancies often arise from:

  • Side reactions : The trifluoromethyl group’s electron-withdrawing effect can promote unexpected pathways, such as elimination instead of substitution. Mitigate by optimizing solvent polarity (e.g., DMF vs. THF) and reaction time .
  • Hygroscopicity : Moisture absorption during storage (evidenced by decomposition at ~149°C) lowers yields. Use anhydrous solvents and store under nitrogen or argon .
  • Analytical validation : Cross-check results using orthogonal methods (e.g., HPLC for purity vs. NMR for structure) to rule out measurement errors .

Q. How can enantiomeric purity of this compound be ensured and quantified in asymmetric synthesis?

  • Chiral chromatography : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Retention time differences ≥1.5 min indicate high enantiomeric excess (ee) .
  • X-ray crystallography : Resolve absolute configuration by analyzing single-crystal structures. For example, the (S)-enantiomer shows distinct bond angles at the chiral center compared to (R) .
  • Optical rotation : Compare specific rotation values (e.g., [α]D20_D^{20} = +15.1° for (S)-enantiomer in ethanol) against standards .

Q. What methodological considerations are critical when analyzing the hygroscopic behavior of this compound during storage and handling?

  • Storage protocols : Store at 4°C in sealed, desiccated containers with silica gel. Avoid repeated exposure to ambient humidity .
  • Handling techniques : Use gloveboxes or Schlenk lines for weighing and transfers. Pre-dry glassware at 120°C to remove adsorbed water .
  • Stability assays : Monitor decomposition via thermogravimetric analysis (TGA) and FTIR to detect hydrolysis products (e.g., free carboxylic acids) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.